molecular formula C17H21N5O B12157893 N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B12157893
M. Wt: 311.4 g/mol
InChI Key: QTGJIJQYYONASD-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 5-methyltetrazole substituent at the para-position of the benzene ring and a 2-(cyclohex-1-en-1-yl)ethyl group attached to the amide nitrogen. Tetrazoles are recognized as bioisosteres for carboxylic acids, offering metabolic stability and hydrogen-bonding capabilities .

Properties

Molecular Formula

C17H21N5O

Molecular Weight

311.4 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C17H21N5O/c1-13-19-20-21-22(13)16-9-7-15(8-10-16)17(23)18-12-11-14-5-3-2-4-6-14/h5,7-10H,2-4,6,11-12H2,1H3,(H,18,23)

InChI Key

QTGJIJQYYONASD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCCC3=CCCCC3

Origin of Product

United States

Preparation Methods

The synthetic routes to prepare this compound involve several steps

    Starting Material: Begin with a suitable precursor, such as 4-methoxybenzeneacetamide.

    Cyclohexene Addition: Introduce cyclohexene via an addition reaction to the amide group.

    Tetrazole Formation: React with 5-methyl-1H-tetrazole to form the tetrazole ring.

    Ethyl Group Addition: Finally, add an ethyl group to the nitrogen atom adjacent to the tetrazole ring.

Industrial production methods may vary, but these steps provide a general idea of the synthesis.

Chemical Reactions Analysis

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, depending on the functional groups involved.

    Substitution Reactions: Substituents on the benzene ring can be replaced using appropriate reagents.

    Major Products: The primary product is N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide itself.

Scientific Research Applications

    Medicine: Investigate its potential as a drug candidate. Does it exhibit any pharmacological activity?

    Chemistry: Explore its reactivity in various reactions.

    Biology: Study its effects on cellular processes.

Mechanism of Action

The compound likely interacts with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.

Biological Activity

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H22N4O\text{C}_{17}\text{H}_{22}\text{N}_{4}\text{O}

This compound features a cyclohexene ring, a benzamide moiety, and a tetrazole group, which are known to influence its biological properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzamide and tetrazole have shown activity against various bacterial strains and fungi. The presence of the tetrazole ring often enhances the antimicrobial efficacy due to its ability to interact with microbial enzymes.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)Target Organism
Compound A6.25Staphylococcus aureus
Compound B12.5Escherichia coli
This compoundTBDTBD

Anticancer Activity

Studies on structurally related compounds suggest potential anticancer properties. For example, compounds containing the tetrazole moiety have been investigated for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves interference with DNA replication and repair processes.

Case Study: Anticancer Effects

In a study examining the effects of tetrazole-based compounds on cancer cells, this compound was tested for cytotoxicity against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting that this compound may serve as a lead for further development in cancer therapy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by several structural features:

Key SAR Findings:

  • Cyclohexene Ring: Enhances lipophilicity, potentially improving membrane permeability.
  • Tetrazole Group: Contributes to biological activity through hydrogen bonding and metal chelation.
  • Benzamide Moiety: Known for its role in modulating receptor interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

A comparative analysis with structurally related benzamide and heterocyclic derivatives highlights critical differences in substituents, molecular properties, and inferred pharmacological behavior.

Core Structure and Heterocyclic Modifications

Compound Name Core Structure Heterocyclic Group Key Substituent on Ethyl Group Molecular Formula (Estimated) Molecular Weight (g/mol)
Target Compound Benzamide 5-methyl-1H-tetrazol-1-yl 2-(cyclohex-1-en-1-yl)ethyl ~C₁₇H₁₉N₅O ~317.37
Y041-7568 () Benzamide 5-methyl-1H-tetrazol-1-yl 2-(1H-benzimidazol-2-yl)ethyl C₁₈H₁₇N₇O 347.38
Y041-7565 () Benzamide 1H-tetrazol-1-yl 2-(1H-benzimidazol-2-yl)ethyl C₁₇H₁₅N₇O 333.35
4-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-...* Thieno[2,3-d]pyrimidine Thienopyrimidine 2-(cyclohex-1-en-1-yl)ethyl C₂₆H₃₂N₆O₂S 508.64

*From Chembase ().

Key Observations:
  • Substituent Effects : The cyclohexenyl ethyl group in the target compound introduces conformational flexibility and moderate lipophilicity, contrasting with the planar, aromatic benzimidazole in Y041-7567. This may reduce π-π stacking interactions but improve passive diffusion across membranes.
  • Positional Isomerism : Unlike Y041-7565, which has a tetrazole at the ortho-position, the target compound’s para-substituted tetrazole optimizes spatial arrangement for target binding .

Molecular Weight and Drug-Likeness

  • The target compound’s estimated molecular weight (~317 g/mol) is lower than Y041-7568 (347 g/mol), aligning more closely with Lipinski’s rule of five (MW < 500), suggesting favorable oral bioavailability .

Inferred Pharmacological Implications

  • Tetrazole vs. Benzimidazole : The tetrazole’s bioisosteric properties may mimic carboxylic acids in binding interactions (e.g., angiotensin II receptor antagonists), while benzimidazoles often target proton pumps or kinases via π-stacking .
  • Cyclohexenyl vs. Aromatic Substituents: The cyclohexenyl group’s non-planar structure could reduce off-target interactions with flat binding pockets, offering selectivity advantages in therapeutic applications.

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